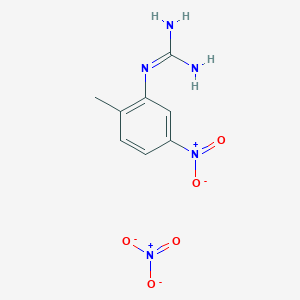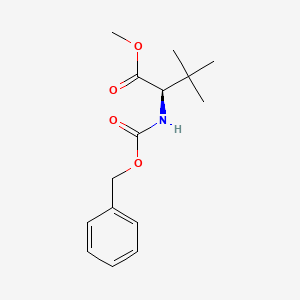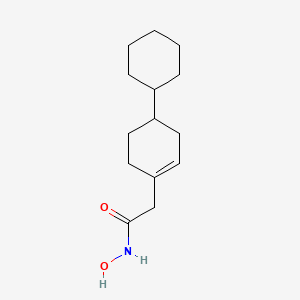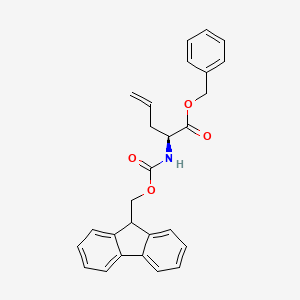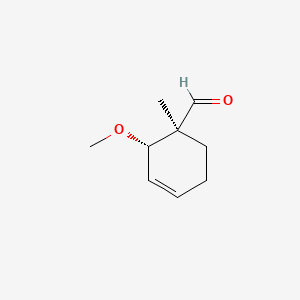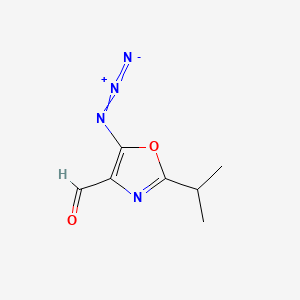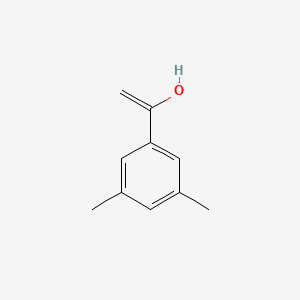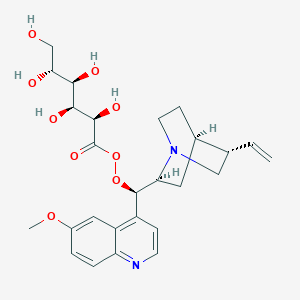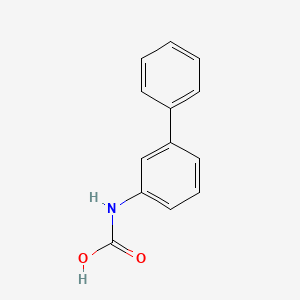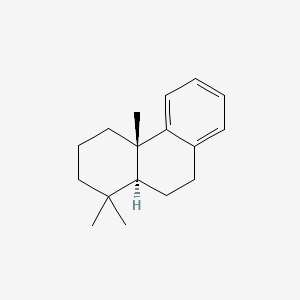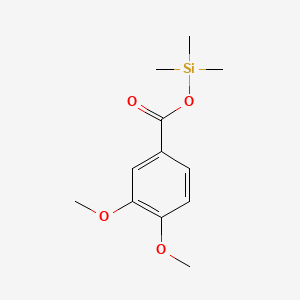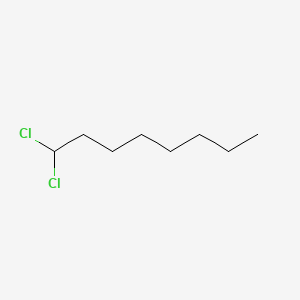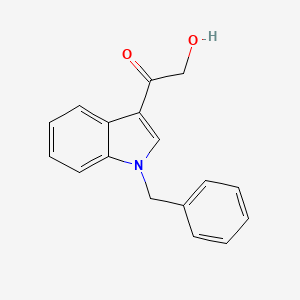
1-Benzyl-3-hydroxyacetylindole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-3-hydroxyacetylindole is a synthetic organic compound belonging to the indole family Indoles are a significant class of heterocyclic compounds that are widely found in nature and have diverse biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Benzyl-3-hydroxyacetylindole can be synthesized through several methods, one of which involves the Fischer indole synthesis. This method typically uses phenylhydrazine and a ketone under acidic conditions to form the indole core . Another approach involves a one-pot, three-component Fischer indolisation–N-alkylation sequence, which is rapid and high-yielding .
Industrial Production Methods: Industrial production of this compound may involve optimizing the Fischer indole synthesis for large-scale operations. This includes using readily available starting materials, such as aryl hydrazines and ketones, and employing efficient catalysts and reaction conditions to maximize yield and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Benzyl-3-hydroxyacetylindole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Common in indole chemistry, where different substituents can be introduced at various positions on the indole ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, alkylating agents, and various catalysts.
Major Products: The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Applications De Recherche Scientifique
1-Benzyl-3-hydroxyacetylindole has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its role in cellular signaling and interactions with biological macromolecules.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mécanisme D'action
The mechanism by which 1-Benzyl-3-hydroxyacetylindole exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may bind to receptors or enzymes, modulating their activity and influencing cellular processes. The exact pathways can vary depending on the biological context and the specific derivatives of the compound .
Comparaison Avec Des Composés Similaires
Indole-3-acetic acid: A plant hormone with significant biological activity.
Indole-3-carbinol: Known for its anticancer properties and found in cruciferous vegetables.
5-Fluoroindole: Used in medicinal chemistry for its antiviral and anticancer activities.
Uniqueness: 1-Benzyl-3-hydroxyacetylindole stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.
Propriétés
Numéro CAS |
38692-99-8 |
|---|---|
Formule moléculaire |
C17H15NO2 |
Poids moléculaire |
265.31 g/mol |
Nom IUPAC |
1-(1-benzylindol-3-yl)-2-hydroxyethanone |
InChI |
InChI=1S/C17H15NO2/c19-12-17(20)15-11-18(10-13-6-2-1-3-7-13)16-9-5-4-8-14(15)16/h1-9,11,19H,10,12H2 |
Clé InChI |
UABGNJZDPASNEW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)C(=O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


